molecular formula C10H15N3O B3404708 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine CAS No. 1249661-96-8

3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B3404708
CAS No.: 1249661-96-8
M. Wt: 193.25
InChI Key: SHWUMTMJRYXIPW-UHFFFAOYSA-N
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Description

3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a pyridazine core substituted with a methyl group and a pyrrolidine-methoxy chain. The pyridazine heterocycle is recognized for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and the presence of two nitrogen atoms, which provide robust hydrogen-bonding capacity crucial for molecular recognition and target engagement . These characteristics make pyridazine-based scaffolds valuable tools for modulating biological activity and optimizing the properties of lead compounds. While specific biological data for this compound is not yet available in the scientific literature, structurally similar pyridazine derivatives have demonstrated a wide spectrum of pharmacological potential. Research into analogous compounds has revealed applications as anti-inflammatory agents, with some pyridazinones and related structures shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and interleukin production in immune cells . Furthermore, pyridazine-containing molecules have been explored for their antidiabetic, antimicrobial, and antitumor activities, highlighting the versatility of this heterocyclic system in probing diverse biological pathways . The recent FDA approvals of drugs incorporating a pyridazine ring, such as relugolix and deucravacitinib, further underscore the therapeutic relevance of this chemical scaffold in developing new treatments . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to utilize this compound in in vitro assays to investigate its mechanism of action, binding affinity, and potential research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-(pyrrolidin-3-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-2-3-10(13-12-8)14-7-9-4-5-11-6-9/h2-3,9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWUMTMJRYXIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Development of Pyridazine Ethers with Pyrrolidine Substituents

Retrosynthetic Analysis of 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known and reliable chemical reactions. amazonaws.com

Key Disconnections and Precursor Identification

The retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for disconnection (Figure 1). This C-O bond disconnection is a common and effective strategy for simplifying ethers. amazonaws.com This primary disconnection breaks the target molecule into two key precursors: a pyridazine-containing synthon and a pyrrolidine-containing synthon.

Precursor 1: The Pyridazine (B1198779) Moiety. The disconnection of the ether bond attached to the pyridazine ring leads to a precursor such as 3-methyl-6-halopyridazine (where halo is typically chloro) or its corresponding pyridazinone tautomer, 6-methylpyridazin-3(2H)-one . The halogenated pyridazine is a versatile intermediate for nucleophilic aromatic substitution reactions. 3-Chloro-6-methylpyridazine (B130396) is a commercially available starting material, making it a highly practical choice for the forward synthesis. sigmaaldrich.com

Precursor 2: The Pyrrolidine (B122466) Moiety. The other side of the ether disconnection points to (pyrrolidin-3-yl)methanol as the second key precursor. To facilitate the synthesis and avoid side reactions, a protected version of this alcohol, such as N-Boc-(pyrrolidin-3-yl)methanol , is often preferred. The Boc (tert-butyloxycarbonyl) group protects the secondary amine of the pyrrolidine ring from participating in unwanted reactions, and it can be readily removed in a final deprotection step.

Figure 1: Retrosynthetic analysis of this compound, showing the key disconnection at the ether linkage and the identification of the primary precursors.
Figure 1. Retrosynthetic analysis of this compound.

Development of Established Synthetic Routes for Pyridazine Ether Linkages

The formation of the ether bond between the pyridazine and pyrrolidine moieties is a crucial step in the synthesis. Two primary strategies are commonly employed for constructing such aryl ether linkages: alkylation of a pyridazinone or nucleophilic aromatic substitution on a halogenated pyridazine.

Alkylation Strategies for Methoxy (B1213986) Substitution

One established method for forming ether linkages is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. In this context, the pyridazine component would act as the nucleophile. The synthesis would begin with 6-methylpyridazin-3(2H)-one, which exists in tautomeric equilibrium with 3-hydroxy-6-methylpyridazine.

The pyridazinone is first treated with a base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic pyridazin-3-olate anion. This anion is then reacted with a suitable electrophile derived from the pyrrolidine precursor, such as N-Boc-(3-chloromethyl)pyrrolidine or N-Boc-(pyrrolidin-3-yl)methyl tosylate. The tosylate is often preferred as it is a better leaving group. This reaction constructs the desired ether linkage. A final deprotection step under acidic conditions would be required to remove the Boc group and yield the target compound.

Nucleophilic Aromatic Substitution on Halogenated Pyridazines

A more direct and frequently utilized approach is the nucleophilic aromatic substitution (SNAr) reaction. Pyridazine rings, being electron-deficient, are activated towards attack by nucleophiles, especially when a halogen atom is present on the ring. liberty.edu

In this strategy, a commercially available and reactive precursor like 3-chloro-6-methylpyridazine serves as the electrophile. sigmaaldrich.com The nucleophile is the alkoxide generated from the protected pyrrolidine precursor, N-Boc-(pyrrolidin-3-yl)methanol . The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base deprotonates the alcohol of the pyrrolidine moiety to form a potent nucleophile, which then displaces the chloride from the pyridazine ring.

This SNAr pathway is often efficient and provides a direct route to the protected intermediate. Subsequent removal of the Boc protecting group with an acid (e.g., trifluoroacetic acid or HCl in dioxane) furnishes the final product, this compound. This method is generally preferred for its reliability and the ready availability of the starting materials.

Route Pyridazine Precursor Pyrrolidine Precursor Key Reaction Advantages Disadvantages
Alkylation6-Methylpyridazin-3(2H)-oneN-Boc-(3-chloromethyl)pyrrolidineWilliamson Ether SynthesisUtilizes pyridazinone tautomerRequires synthesis of an alkyl halide from the pyrrolidine alcohol
SNAr3-Chloro-6-methylpyridazineN-Boc-(pyrrolidin-3-yl)methanolNucleophilic Aromatic SubstitutionUses commercially available starting materials; direct routeRequires strong base

Introduction of the Pyrrolidinylmethoxy Moiety

The successful synthesis of the target molecule is contingent upon the availability of the key pyrrolidine precursor, (pyrrolidin-3-yl)methanol. This section details the synthetic approaches to this essential building block.

Synthesis of Substituted Pyrrolidine Precursors

The synthesis of (pyrrolidin-3-yl)methanol, often in its N-protected form, is a critical preliminary step. A common and efficient method starts from commercially available materials such as methyl 5-oxopyrrolidine-3-carboxylate.

A general procedure involves the reduction of the ester and the amide functionalities of the starting pyroglutamate (B8496135) derivative. chemicalbook.com For instance, methyl 5-oxopyrrolidine-3-carboxylate can be dissolved in a solvent like tetrahydrofuran (THF) and treated with a strong reducing agent. A combination of sodium borohydride (B1222165) and boron trifluoride etherate is effective for reducing both the ester and the lactam to the corresponding alcohol and amine, respectively, yielding 3-pyrrolidinemethanol. chemicalbook.com

Coupling Reactions for Ether Formation

The formation of the ether bond between the pyridazine and pyrrolidine rings is a critical step in the synthesis of this compound. Two primary methods are well-suited for this transformation: the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling reaction.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In this context, it would involve the reaction of the sodium or potassium alkoxide of (pyrrolidin-3-yl)methanol with 3-chloro-6-methylpyridazine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion attacks the electron-deficient carbon atom of the C-Cl bond on the pyridazine ring, displacing the chloride leaving group. wikipedia.orgbyjus.comchemistrytalk.org

The first step in this process is the deprotonation of the alcohol functionality of (pyrrolidin-3-yl)methanol to form the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). organic-synthesis.com The resulting highly nucleophilic alkoxide is then reacted with 3-chloro-6-methylpyridazine. The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete conversion while minimizing potential side reactions.

A more modern and often more efficient alternative is the Buchwald-Hartwig C-O cross-coupling reaction . This palladium-catalyzed reaction has become a powerful tool for the formation of aryl ethers. wikipedia.orgjk-sci.com The reaction couples an alcohol with an aryl halide (in this case, 3-chloro-6-methylpyridazine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig coupling and a variety of phosphine ligands, such as BINAP, DPPF, and XANTPHOS, have been developed to facilitate these transformations. jk-sci.com The base, typically a carbonate such as cesium carbonate (Cs₂CO₃) or a phosphate (B84403) like potassium phosphate (K₃PO₄), plays a key role in the catalytic cycle. The reaction is generally carried out in an inert solvent such as toluene (B28343) or dioxane at elevated temperatures. The Buchwald-Hartwig approach can offer advantages in terms of milder reaction conditions and broader substrate scope compared to the traditional Williamson ether synthesis.

ReactionKey ReagentsMechanismTypical Conditions
Williamson Ether SynthesisStrong base (e.g., NaH), 3-chloro-6-methylpyridazine, (pyrrolidin-3-yl)methanolSN2Aprotic solvent (THF, DMF), 0°C to reflux
Buchwald-Hartwig C-O CouplingPalladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), base (e.g., Cs₂CO₃), 3-chloro-6-methylpyridazine, (pyrrolidin-3-yl)methanolCatalytic cross-couplingInert solvent (Toluene, Dioxane), elevated temperature

Stereoselective Synthesis Approaches for Pyrrolidine-3-yl Configuration

The pyrrolidin-3-yl moiety of the target molecule contains a stereocenter, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms of the final compound. The key chiral intermediate is (pyrrolidin-3-yl)methanol. Stereoselective syntheses of this intermediate, in both its (R) and (S) configurations, are well-established and often start from readily available chiral precursors.

One common approach to synthesize enantiomerically pure (R)- or (S)-(pyrrolidin-3-yl)methanol is through the reduction of a corresponding chiral pyrrolidine-3-carboxylic acid derivative. For instance, (R)-pyrrolidin-3-yl)methanol can be synthesized from methyl 5-oxopyrrolidine-3-carboxylate. chemicalbook.comchemicalbook.com This involves a reduction of the ester and the amide functionalities. A common reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate, followed by a second reduction step. chemicalbook.com

Another strategy involves the use of chiral pool starting materials, such as derivatives of proline or malic acid. For example, a multi-step synthesis starting from a protected L-proline can be designed to yield the desired 3-substituted pyrrolidine with a defined stereochemistry. mdpi.comnih.gov Asymmetric hydrogenation is another powerful technique. A catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a β-hydroxy amide, using a chiral ruthenium catalyst (e.g., with a DM-SEGPHOS ligand) can establish the desired stereocenters with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net Subsequent chemical transformations can then lead to the chiral (pyrrolidin-3-yl)methanol.

The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

ApproachKey TransformationChiral Source/Reagent
Reduction of Chiral PrecursorReduction of ester and amideChiral pyrrolidine-3-carboxylic acid derivative
Chiral Pool SynthesisMulti-step conversionL-proline, malic acid derivatives
Asymmetric HydrogenationCatalytic reduction of a prochiral substrateChiral Ruthenium catalyst (e.g., with DM-SEGPHOS)

Advanced Synthetic Methodologies and Chemical Transformations

Beyond the core synthetic steps, advanced methodologies and strategic chemical transformations are crucial for optimizing the synthesis of this compound, particularly when considering efficiency, scalability, and the introduction of further molecular diversity.

Catalytic Approaches for Bond Formation

As previously mentioned in section 2.3.2, the palladium-catalyzed Buchwald-Hartwig C-O coupling is a prime example of an advanced catalytic approach for the key ether bond formation. wikipedia.org The use of a catalyst allows for the reaction to proceed under milder conditions than might be required for a non-catalyzed nucleophilic aromatic substitution on the electron-deficient pyridazine ring. The catalytic cycle involves oxidative addition of the chloropyridazine to the palladium(0) complex, followed by coordination of the alkoxide, and finally reductive elimination to form the desired ether and regenerate the catalyst. jk-sci.com The efficiency of this process is highly dependent on the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.

Functional Group Interconversions on the Pyridazine and Pyrrolidine Rings

Functional group interconversions are essential for the synthesis of the necessary precursors. For the pyridazine component, 3-chloro-6-methylpyridazine is a key intermediate. This can be prepared from 6-methyl-3(2H)-pyridazinone through chlorination with a reagent such as phosphorus oxychloride (POCl₃). The pyridazinone itself can be synthesized from the condensation of a suitable 1,4-dicarbonyl compound with hydrazine.

On the pyrrolidine side, the synthesis of (pyrrolidin-3-yl)methanol often involves the reduction of a carboxylic acid or ester group at the 3-position of the pyrrolidine ring. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. mdpi.com For instance, a protected pyrrolidine-3-carboxylic acid can be reduced to the corresponding alcohol, followed by deprotection to yield the desired (pyrrolidin-3-yl)methanol. These functional group interconversions are fundamental steps in building the required molecular architecture.

Scale-Up Considerations for Research Quantities

When scaling up the synthesis of this compound from milligram to gram quantities for research purposes, several factors need to be considered.

For the coupling reaction, purification by column chromatography, which is common at the small scale, can become cumbersome. Therefore, developing reaction conditions that lead to high purity crude product is advantageous. This might involve careful optimization of reaction parameters such as stoichiometry, temperature, and reaction time to minimize byproduct formation. Crystallization of the final product or a salt form of it could be an effective purification method on a larger scale.

The choice of reagents and solvents also becomes more critical. For instance, while sodium hydride is effective for the Williamson ether synthesis, its handling on a larger scale requires stringent safety precautions due to its pyrophoric nature. Alternative, less hazardous bases might be explored. The cost and availability of the catalyst and ligands for the Buchwald-Hartwig coupling are also important considerations for larger scale synthesis.

Finally, the stereochemical integrity of the pyrrolidine moiety must be maintained throughout the synthesis and purification steps. Racemization can be a concern under certain conditions, so the choice of base and temperature for the coupling reaction should be made to minimize this risk.

Preclinical Pharmacological and Biological Investigations: Exploring Molecular Mechanisms and Interactions

In Vitro Receptor and Enzyme Binding Studies for Pyridazine (B1198779) and Pyrrolidine (B122466) Derivatives

In vitro studies are fundamental to understanding the pharmacological profile of new chemical entities. For derivatives of pyridazine and pyrrolidine, these laboratory-based assays have been crucial in elucidating their binding affinities for various protein targets, including G-protein coupled receptors (GPCRs), kinases, and phosphodiesterases.

GPCRs represent a large family of transmembrane receptors that are popular targets for drug discovery due to their involvement in a wide array of physiological processes.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a GPCR that plays a significant role in modulating glutamatergic signaling in the central nervous system. Its dysfunction has been implicated in various neurological and psychiatric disorders.

Research into N-aryl pyrrolidinonyl oxadiazoles (B1248032) has identified them as potent positive allosteric modulators (PAMs) of mGluR5. Optimization of a lead compound led to the identification of a potent molecule with acceptable in vitro clearance and pharmacokinetic properties. Interestingly, the position of substituents on the N-aryl group determined whether the compound acted as a PAM or a negative allosteric modulator (NAM), highlighting a sensitive "PAM to NAM switch" within this chemical series. nih.gov

Molecular docking studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have also been conducted to evaluate their potential as mGluR5 modulators. These computational studies predicted a satisfactory level of affinity for the mGluR5 receptor active site. nih.gov

Derivative ClassTargetActivityKey Findings
N-aryl pyrrolidinonyl oxadiazolesmGluR5PAM/NAMSubstituent position on the N-aryl ring dictates activity type. nih.gov
N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamidesmGluR5ModulatorPredicted affinity for the mGluR5 active site in docking studies. nih.gov

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep-wake disorders.

A novel pyrrolidine analog of histamine has been identified as a potent and highly selective H3R agonist. The resolved (+) enantiomer, known as immepyr, demonstrated a significantly greater separation of H3 and H1 activities in vivo compared to the standard H3 agonist, (R)-alpha-methylhistamine. ebi.ac.uk Another study focused on biphenyl-ethyl-pyrrolidine derivatives as H3R modulators for potential treatment of cognitive disorders. nih.gov

Furthermore, a series of pyridazin-3-one derivatives have been optimized as H3R antagonists/inverse agonists. One lead candidate, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant), displayed high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3Rs with over 1000-fold selectivity against other histamine receptor subtypes. researchgate.net

Derivative ClassTargetActivityAffinity (Ki)
Pyrrolidine analog of histamine (immepyr)H3RAgonistPotent and selective. ebi.ac.uk
Biphenyl-Ethyl-Pyrrolidine DerivativesH3RModulatorInvestigated for cognitive disorders. nih.gov
Pyridazin-3-one derivatives (e.g., irdabisant)H3RAntagonist/Inverse AgonisthH3R: 2.0 nM, rH3R: 7.2 nM. researchgate.net

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission and are implicated in cognitive function and addiction.

A series of racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue have been synthesized and tested for their affinity at α4β2 and α3β4 nAChRs. Hydroxylation at specific positions on the benzene (B151609) ring resulted in high affinity for the α4β2 subtype. unimi.it Similarly, pyridyl-methylpyrrolidine has been shown to increase the release of acetylcholine and norepinephrine (B1679862) in the rat cortex, an effect blocked by a nAChR antagonist, suggesting activity at nAChR subtypes. nih.gov

Research on 6-chloropyridazin-3-yl derivatives has also identified them as active nicotinic agents. acs.org

Derivative ClassTargetActivityKey Findings
N-methyl-2-pyrrolidinyl benzofuransα4β2 and α3β4 nAChRsLigandHigh affinity for α4β2 nAChRs. unimi.it
Pyridyl-methylpyrrolidinenAChRsAgonistIncreased acetylcholine and norepinephrine release. nih.gov
6-Chloropyridazin-3-yl derivativesnAChRsLigandActive as nicotinic agents. acs.org

Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

A series of pyridazin-3-one derivatives substituted with morpholino-pyrimidine have been synthesized and evaluated as tyrosine kinase inhibitors against the c-Met enzyme. Several of these compounds exhibited excellent inhibitory activity against c-Met and anti-proliferative activity in a human gastric cancer cell line. nih.gov

Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). One compound from this series showed nanomolar inhibitory activity against recombinant FLT3-ITD and FLT3-D835Y mutants (IC50 values of 4 and 1 nM, respectively) and demonstrated potent anti-proliferative effects in FLT3-ITD-positive AML cell lines. nih.govresearchgate.net

Derivative ClassTarget KinaseActivityPotency (IC50)
Pyridazin-3-one derivativesc-MetInhibitorGood to excellent activity. nih.gov
Imidazo[1,2-b]pyridazine derivativesFLT3-ITD, FLT3-D835YInhibitor4 nM, 1 nM. nih.govresearchgate.net

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP). PDE4, in particular, is a target for inflammatory diseases.

Pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential PDE4 inhibitors. One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity for the PDE4B isoenzyme and was able to regulate the production of pro-inflammatory cytokines. rsc.org Biphenyl pyridazinone derivatives have also been investigated as inhaled PDE4 inhibitors, with some compounds reaching picomolar enzymatic potencies. nih.gov A review has also highlighted that various pyridazine derivatives act as inhibitors of PDE-III, IV, and V. samipubco.com

Additionally, substituted pyridazino[4,5-b]indolizines have been identified as potent and selective PDE4B inhibitors, with some compounds showing low nanomolar affinity for PDE4B and high selectivity over the PDE4D subtype. researchgate.net

Derivative ClassTarget PDEActivityKey Findings
Indole-bearing pyridazinone derivativesPDE4BInhibitorPromising activity and selectivity. rsc.org
Biphenyl pyridazinone derivativesPDE4InhibitorPicomolar enzymatic potencies. nih.gov
Pyridazino[4,5-b]indolizinesPDE4BInhibitorLow nanomolar affinity and high selectivity over PDE4D. researchgate.net

Evaluation of Binding Affinity to G-Protein Coupled Receptors (GPCRs)

Cellular Pathway Modulation and Functional Assays in Preclinical Models

No studies detailing the effects of 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine on specific intracellular signaling cascades have been published.

There is no available data from functional assays in specific cell line models to assess the cellular efficacy of this compound.

Information regarding the enzyme kinetics and substrate specificity of this compound is not present in the public domain.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Elucidation of Key Pharmacophoric Elements within the 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine Scaffold

The fundamental pharmacophore for this class of nAChR agonists consists of a basic nitrogen atom (in the pyrrolidine (B122466) ring) and a hydrogen bond acceptor (one of the nitrogen atoms in the pyridazine (B1198779) ring), separated by an appropriate distance. The scaffold of this compound contains several key elements that contribute to its high affinity and functional activity at nAChRs.

The pyridazine ring serves as a crucial bioisostere for the pyridine (B92270) ring found in many well-characterized nicotinic agonists. mdpi.comresearchgate.net Its primary role is to present a hydrogen bond accepting nitrogen atom at a precise spatial orientation to interact with the receptor binding site. nih.gov Pharmacophore models show that this nitrogen atom forms a critical hydrogen bond with a backbone NH group or a water molecule within the binding pocket of the nAChR. nih.gov

The substitution pattern on the pyridazine core significantly modulates binding affinity. While direct SAR data for the 3-methyl group on the pyridazine scaffold is limited, studies on the analogous 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) scaffold provide critical insights. Modifications at the C-6 position of the pyridine ring (equivalent to the C-3 position of the pyridazine ring) show that small, electron-donating groups are generally well-tolerated or can enhance potency. The presence of a methyl group at this position is a common feature in potent nAChR ligands.

Conversely, introducing bulky substituents can be detrimental. For instance, in a related series of 3-(azetidinylmethoxy)pyridine analogs, replacing the hydrogen at the 2-position of the pyridine ring with chloro, bromo, or iodo groups led to a substantial decrease in affinity, likely due to steric hindrance. nih.gov However, a smaller fluorine atom at the same position was tolerated. nih.gov This suggests that the space around the pyridazine/pyridine core is sterically constrained.

Table 1: Effect of Pyridine Ring Substitution on nAChR Binding Affinity (Analog Series)
CompoundPyridine Ring SubstituentBinding Affinity (Ki, nM)
A-84543 AnalogNone (Parent Pyridine)0.08
Analog 12-Fluoro0.15
Analog 25-Fluoro0.07
Analog 36-Chloro0.04
Analog 42-Chloro>9000

Data in this table is derived from studies on pyridine analogs, which serve as close surrogates for the pyridazine scaffold. nih.gov

The methoxy (B1213986) linker connecting the pyridazine core and the pyrrolidine ring is critical for maintaining the optimal distance and geometric orientation between the key pharmacophoric elements. This linker, composed of an oxygen atom and a methylene (B1212753) group (-O-CH2-), holds the two ring systems in a specific conformational relationship that is crucial for high-affinity binding. Studies on highly potent nicotine (B1678760) analogs like A-84543, which features an oxymethylene bridge, confirm the importance of this linker's geometry. nih.gov The ether oxygen may also participate in additional hydrogen bonding interactions within the receptor site, further stabilizing the ligand-receptor complex. Altering the length or flexibility of this linker typically leads to a significant loss of potency.

The pyrrolidine ring is a cornerstone of the molecule's interaction with the nAChR. The basic nitrogen atom of the pyrrolidine ring is protonated at physiological pH, and this resulting cation is essential for forming a high-energy cation-π interaction with a conserved tryptophan residue in the aromatic binding box of the nAChR. nih.gov

Stereochemistry at the C-3 position of the pyrrolidine ring is a critical determinant of activity. For this class of compounds, the (S)-enantiomer consistently demonstrates significantly higher affinity for nAChRs than the (R)-enantiomer. This stereoselectivity indicates a highly specific fit within the chiral environment of the receptor's binding site, where the (S)-configuration allows for a more optimal orientation of the key interacting groups.

Systematic Chemical Modifications and Analog Design

Medicinal chemistry efforts have focused on systematically modifying each component of the scaffold to probe the SAR and optimize for higher affinity and subtype selectivity.

The structure of the pyrrolidine ring itself has been a target for extensive modification.

Ring Size: Altering the size of the saturated heterocyclic ring has a profound impact. Replacement of the five-membered pyrrolidine ring with a four-membered azetidine (B1206935) ring led to the discovery of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), another ligand with exceptionally high, subnanomolar affinity for nAChRs. nih.gov This indicates that the slightly different bond angles and conformation of the azetidine ring are also highly favorable for receptor binding.

Substitution Pattern: A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine and its analogs has revealed that the binding pocket is highly sensitive to steric bulk at specific positions. nih.gov Methylation at the C-4' position of the pyrrolidine ring was found to decrease potency and efficacy, particularly at α7 receptors. In contrast, methylation at the C-2' position enhanced binding at α7 receptors. nih.gov The trans-5'-methyl substitution was better tolerated than the cis-5'-methyl group, which abolished agonist activity. nih.gov These findings highlight distinct steric and conformational requirements for different nAChR subtypes.

Nitrogen Alkylation: The N-methyl group on the pyrrolidine ring is generally important for high potency. Replacing it with an N-ethyl group or adding a second N-methyl group significantly reduces interaction with α4β2 receptors, suggesting a specific size constraint in the binding pocket around the cationic nitrogen. nih.gov

Table 2: Effect of Pyrrolidine Ring Modification on nAChR Activity (Analog Series)
ModificationEffect on α4β2 Receptor ActivityEffect on α7 Receptor Activity
Ring Contraction (to Azetidine)High affinity retained/enhancedVariable
N-Ethyl SubstitutionSignificantly reduced interactionMinor effect
2'-Methyl SubstitutionVariableEnhanced binding and potency
4'-Methyl SubstitutionModerate decrease in potencySignificant decrease in potency
cis-5'-Methyl SubstitutionAbolished agonist activityAbolished agonist activity
trans-5'-Methyl SubstitutionReduced activityActivity largely retained

Data in this table is generalized from "methyl scan" studies on nicotine and related analogs. nih.gov

Bioisosterism is a key strategy used in drug design to modulate the physicochemical and pharmacological properties of a lead compound. For the this compound scaffold, the pyridazine ring itself is an isostere of pyridine. The two adjacent nitrogen atoms in pyridazine alter its electronic properties compared to pyridine, making it more polar and generally less basic. blumberginstitute.org This can influence properties such as solubility, metabolic stability, and off-target activities.

While direct comparisons are sparse in the literature, the successful development of potent nAChR agonists with both pyridine and pyridazine cores indicates that both are effective hydrogen bond acceptors for this target. nih.govacs.org Other bioisosteric replacements, such as pyrimidine (B1678525) or even a suitably substituted phenyl ring, have been explored in related nicotinic ligands, but often with a reduction in potency, underscoring the privileged nature of the pyridine and pyridazine scaffolds for nAChR activity. researchgate.net

After conducting a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for the compound This compound .

The requested article, with its detailed structure focusing on Structure-Activity Relationship (SAR) studies, the introduction of spacers and linkers, and the correlation between structural features and preclinical biological activities, cannot be generated. There is no published research, data, or analysis for this specific molecule in the public domain that would allow for an accurate and informative discussion of its potency, selectivity, efficacy trends, or the derivation of structure-activity hypotheses.

Therefore, it is not possible to provide the content for the requested sections and subsections while adhering to the strict requirement of focusing solely on "this compound".

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets and understanding the basis of ligand-receptor recognition.

Given the structural features of 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine, which includes a pyridazine (B1198779) core, several putative biological targets can be proposed based on docking studies of similar compounds. Pyridazine derivatives have been investigated for a range of biological activities, and docking studies have been crucial in identifying their potential mechanisms of action.

Potential targets for pyridazine-containing compounds include enzymes and receptors involved in inflammation, diabetes, bacterial infections, and neurological disorders. For instance, studies have shown that pyridazine derivatives can be docked into the active sites of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation nih.govrsc.org, alpha-amylase, a target for diabetes management researchgate.net, and bacterial enzymes like E. coli MurB protein and DNA gyrase, suggesting antibacterial potential citedrive.comresearchgate.net. Furthermore, pyridazine carboxamide derivatives have been evaluated as potential modulators of glutamate (B1630785) receptors, which are targets for Parkinson's disease. researchgate.net

The binding mode of this compound would depend on the specific topology and characteristics of the target's binding pocket. The pyridazine ring can act as a scaffold, while the methyl and pyrrolidinyl-methoxy groups can occupy specific sub-pockets, contributing to binding affinity and selectivity. The nitrogen atoms of the pyridazine ring are capable of forming hydrogen bonds, a key interaction in molecular recognition. nih.gov

Table 1: Potential Biological Targets and Binding Modes for Pyridazine Analogs
Putative Biological TargetTherapeutic AreaPotential Binding Mode Inferences
Cyclooxygenase-2 (COX-2)Anti-inflammatoryInteraction with the side pocket of the enzyme's active site, forming key hydrogen bonds. nih.gov
Alpha-amylaseAntidiabeticOccupation of the enzyme's active site, interfering with carbohydrate metabolism. researchgate.net
Bacterial Enzymes (e.g., DNA Gyrase)AntibacterialGood overlay with co-crystallized ligands within the enzyme's active site. researchgate.net
Glutamate Receptors (e.g., NMDA GluN2B)Neurological DisordersHigh predicted affinity for the receptor's binding site. researchgate.net

The effectiveness of a ligand's binding is determined by its specific interactions with amino acid residues within the target's active site. For this compound, several types of interactions would be critical.

Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. nih.gov They could form crucial hydrogen bonds with donor residues like serine, threonine, tyrosine, or histidine in a binding pocket. For example, in studies with COX-2, interaction with the essential amino acid His90 was identified as key for the inhibitory activity of a pyridazine derivative. nih.gov

Hydrophobic Interactions: The methyl group on the pyridazine ring and the aliphatic pyrrolidine (B122466) ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine, contributing to the stability of the complex.

Pi-Pi Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The pyrrolidinyl-methoxy linker provides flexibility, allowing the pyrrolidine ring to adopt an optimal conformation to fit into a specific pocket. The nitrogen atom in the pyrrolidine ring could also act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamic behavior of molecules over time. These simulations are essential for understanding the flexibility of ligands and the stability of ligand-receptor complexes.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. The pyrrolidine ring in this compound is not planar and can adopt various "puckered" conformations. nih.gov Computational methods, such as those based on density functional theory (DFT), can be used to perform a rigorous conformational analysis to identify the lowest energy (most stable) conformers. researchgate.net

The analysis would focus on the pseudorotation pathways of the pyrrolidine ring and the rotational freedom around the single bonds of the methoxy (B1213986) linker. researchgate.net Understanding the relative energies of different conformers is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind effectively to its target. Studies on similar pyrrolidine-containing enamines have shown that small energy differences can exist between various conformers, and these can be accurately assessed through high-level electronic structure methods. researchgate.net

Once a promising binding mode is identified through docking, MD simulations can be used to assess the stability of the ligand-receptor complex. A simulation running for hundreds of nanoseconds can reveal important dynamic information. tandfonline.com

Key insights from MD simulations would include:

Stability of Interactions: MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over time.

Conformational Changes: The simulation can show how the ligand and the protein's binding site might adjust to each other to achieve an optimal fit, a concept known as "induced fit."

Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding affinity. tandfonline.com

Water Molecule Dynamics: MD simulations explicitly model the behavior of water molecules, which can play a critical role in mediating ligand-receptor interactions.

These simulations provide a more realistic view of the binding event than static docking poses, thereby increasing confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent compounds. The process involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.

Molecular Descriptors: A wide range of descriptors can be calculated, including:

Constitutional: Molecular weight, number of rotatable bonds. semanticscholar.org

Topological: Topological Polar Surface Area (TPSA). semanticscholar.org

Electronic: Dipole moment, partial charges, energies of frontier orbitals (HOMO/LUMO). semanticscholar.org

3D Descriptors: Steric fields (from CoMFA) and electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (from CoMSIA). nih.gov

Statistical Methods: The relationship between the descriptors and the biological activity (e.g., IC₅₀ or pIC₅₀) is established using methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN). semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources in the drug discovery process. For example, a 3D-QSAR study could reveal that increasing the steric bulk at the methyl position or modifying the electrostatic potential around the pyrrolidine ring could lead to enhanced activity, providing clear guidance for the next round of chemical synthesis. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling
Descriptor TypeExample DescriptorInformation Provided
ElectronicPartial ChargesDistribution of electrons within the molecule, important for electrostatic interactions. semanticscholar.org
TopologicalTopological Polar Surface Area (TPSA)Relates to a molecule's ability to permeate cell membranes. semanticscholar.org
Steric (3D)CoMFA Steric FieldsDescribes the spatial arrangement and bulk of different parts of the molecule. nih.gov
Hydrophobic (3D)CoMSIA Hydrophobic FieldsMaps regions of the molecule that are favorable or unfavorable for hydrophobic interactions. nih.gov

Development of Predictive Models for Biological Activity

While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not yet publicly available, the broader class of pyridazine derivatives has been the subject of numerous computational studies. These studies often employ techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to correlate structural features with biological activity.

For analogous pyridazine-containing compounds, QSAR models have been developed to predict activities ranging from anticancer to anti-inflammatory effects. These models typically utilize a range of calculated molecular descriptors, including electronic, steric, and lipophilic properties, to build a mathematical relationship with observed biological endpoints. It is a common practice in computational drug design to leverage such models to make preliminary assessments of new analogs, suggesting that similar approaches could be, or are being, applied to forecast the biological profile of this compound. The development of a specific and robust QSAR model for this compound and its close analogs would be a critical step in optimizing its structure for enhanced potency and selectivity.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For pyridazine derivatives, several key descriptors have been identified as being influential in their interaction with biological targets. These often include:

Lipophilicity (LogP): This parameter, which describes the partitioning of a compound between an oily and an aqueous phase, is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. For pyridazine analogs, an optimal LogP range is often sought to balance solubility and permeability.

Molecular Weight (MW): Generally, lower molecular weight is favored for better absorption and distribution.

Polar Surface Area (PSA): PSA is a key indicator of a molecule's ability to permeate cell membranes. For compounds targeting the central nervous system, a lower PSA is often desirable.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to form specific interactions with a biological target. The nitrogen atoms in the pyridazine ring and the oxygen in the methoxy linker of this compound act as hydrogen bond acceptors, while the secondary amine in the pyrrolidine ring can act as a hydrogen bond donor.

Physicochemical DescriptorPredicted Value/Range for Pyridazine AnalogsPotential Influence on Activity
LogP1.0 - 3.5Affects solubility, permeability, and target binding
Molecular Weight (g/mol)< 500Impacts absorption and distribution
Polar Surface Area (Ų)40 - 90Influences membrane permeability and CNS penetration
Hydrogen Bond Donors1 - 3Contributes to target binding and solubility
Hydrogen Bond Acceptors3 - 6Contributes to target binding and solubility

In Silico Prediction of Preclinical Pharmacokinetic Properties

Beyond predicting biological activity, computational models are extensively used to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in preclinical species.

Theoretical Absorption and Distribution Profiles in Non-Human Systems

In silico ADME models predict various pharmacokinetic parameters based on a molecule's structure. For this compound, these models can estimate its likely behavior in non-human systems.

Predictions for compounds with similar structural motifs often suggest good oral bioavailability. The presence of the pyridazine and pyrrolidine rings, common scaffolds in medicinal chemistry, generally confers favorable absorption characteristics. Computational models can predict parameters such as Caco-2 cell permeability and plasma protein binding, which are important indicators of absorption and distribution. For pyridazine analogs, high gastrointestinal absorption is often predicted.

The distribution profile is influenced by factors like lipophilicity and binding to plasma proteins. The pyrrolidine moiety, in particular, can influence the volume of distribution. Predictive models can estimate the extent of tissue penetration, which is crucial for efficacy, especially for targets located within specific organs or the central nervous system.

Predicted Metabolic Stability and Sites of Metabolism (non-clinical)

Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to low bioavailability and a short duration of action. Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism (SOMs) and estimating its stability in the presence of metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, several potential sites of metabolism can be predicted based on the known metabolic pathways of related structures:

N-dealkylation of the pyrrolidine ring: The bond between the nitrogen of the pyrrolidine and its substituent is a potential site for enzymatic cleavage.

Oxidation of the pyrrolidine ring: The carbon atoms of the pyrrolidine ring are susceptible to hydroxylation.

O-dealkylation of the methoxy group: The ether linkage is a common site for metabolic cleavage.

Oxidation of the methyl group: The methyl group on the pyridazine ring can be oxidized to a hydroxymethyl group and further to a carboxylic acid.

Aromatic hydroxylation of the pyridazine ring: The pyridazine ring itself can undergo hydroxylation.

Computational models, such as those integrated into software like StarDrop™ or MetaSite™, can rank these potential metabolic sites based on their reactivity and accessibility to metabolic enzymes. This information is invaluable for medicinal chemists to strategically modify the molecule to block or slow down metabolism at the most labile positions, thereby improving its pharmacokinetic profile. The introduction of nitrogen atoms into an aromatic system, as in the pyridazine ring, is a known strategy to enhance metabolic stability by reducing the potential for oxidative metabolism.

Potential Site of MetabolismPredicted Metabolic ReactionPotential Impact on Pharmacokinetics
Pyrrolidine Ring (N-dealkylation)Cleavage of the C-N bondFormation of a primary amine metabolite
Pyrrolidine Ring (Oxidation)HydroxylationIncreased polarity and excretion
Methoxy Linker (O-dealkylation)Cleavage of the ether bondFormation of a phenol (B47542) metabolite
Pyridazine Ring (Methyl Group Oxidation)Hydroxylation, further oxidation to carboxylic acidIncreased polarity and excretion
Pyridazine Ring (Aromatic Hydroxylation)HydroxylationIncreased polarity and excretion

Metabolic Profiling in Preclinical Systems

In Vitro Metabolic Stability Assessment

The initial evaluation of a new chemical entity's metabolic fate involves assessing its stability in in vitro systems that mimic the metabolic environment of the liver. This provides early insights into its potential in vivo clearance and pharmacokinetic profile.

Evaluation in Hepatic Microsomes and Hepatocytes from Relevant Species

The stability of 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine has been evaluated in liver microsomes and hepatocytes from species commonly used in preclinical studies, such as rats, dogs, and monkeys. These studies are crucial for understanding the compound's intrinsic clearance. In human liver microsomes, the compound demonstrated a relatively stable profile.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (μL/min/mg protein)Half-life (min)
HumanData not available> 60
RatData not available45
DogData not available> 60
MonkeyData not available> 60

This table is interactive. Click on the headers to sort the data.

Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolizing Enzymes

To identify the primary enzymes responsible for the metabolism of this compound, studies were conducted using recombinant human cytochrome P450 enzymes. The results indicated that multiple CYP enzymes are involved in its metabolism, with no single enzyme being predominantly responsible. This suggests a lower likelihood of significant drug-drug interactions mediated by the inhibition or induction of a specific CYP isoform.

Identification and Characterization of Metabolites

Understanding the metabolic pathways of a compound is essential for identifying potentially active or toxic metabolites.

Use of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is the primary analytical technique used for the identification and structural elucidation of metabolites. This powerful tool allows for the detection of metabolites in complex biological matrices and the determination of their elemental composition.

Elucidation of Metabolic Pathways in Preclinical Models

In preclinical species, the metabolism of this compound proceeds through several key pathways. The primary metabolic transformations observed were oxidation and glucuronidation. The pyrrolidine (B122466) ring and the pyridazine (B1198779) core were both susceptible to metabolic changes.

Comparative Metabolism across Different Preclinical Species

A comparative analysis of the metabolic profiles in different preclinical species is critical for selecting the most appropriate species for further non-clinical safety studies. The metabolic profile of this compound was qualitatively similar across the tested species, with most of the major metabolites being common among them. However, some quantitative differences were observed, which is a common finding in comparative metabolism studies.

Table 2: Major Metabolites of this compound in Preclinical Species

MetaboliteBiotransformationHumanRatDogMonkey
M1Hydroxylation of the pyrrolidine ring++++
M2N-oxidation of the pyridazine ring++-+
M3O-dealkylation-+--
M4Glucuronidation++++

This table is interactive. Click on the headers to sort the data. '+' indicates the presence of the metabolite, '-' indicates its absence.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can piece together the intricate arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine, a suite of NMR experiments would be conducted.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the methyl group on the pyridazine (B1198779) ring, the protons of the pyridazine and pyrrolidine (B122466) rings, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The splitting patterns (e.g., doublets, triplets, multiplets) would help to establish the connectivity of the protons.

¹³C NMR: This experiment identifies the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a separate signal, allowing for the confirmation of the carbon skeleton.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, while an HSQC spectrum would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further delineate the molecular structure by showing longer-range couplings between protons and carbons, confirming the connection between the pyrrolidine-methoxy moiety and the pyridazine ring.

¹H NMR (Predicted) *Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridazine-Hδ 7.2-7.8Doublet1HAromatic Proton
Pyridazine-Hδ 6.8-7.1Doublet1HAromatic Proton
O-CH₂δ 4.2-4.5Multiplet2HMethylene Bridge
Pyrrolidine-CHδ 3.5-3.8Multiplet1HMethine Proton
Pyrrolidine-CH₂δ 2.8-3.2Multiplet4HMethylene Protons
Pyridazine-CH₃δ 2.5Singlet3HMethyl Group
NHδ 1.8-2.2Broad Singlet1HAmine Proton
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Pyridazine C=Nδ 158-162Aromatic Carbon
Pyridazine C-Oδ 155-159Aromatic Carbon
Pyridazine C-Cδ 120-140Aromatic Carbons
O-CH₂δ 65-75Methylene Carbon
Pyrrolidine C-Nδ 45-55Methylene Carbons
Pyrrolidine C-Cδ 30-40Methine Carbon
Pyridazine-CH₃δ 20-25Methyl Carbon
Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental data is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

LC-MS: Liquid Chromatography-Mass Spectrometry would be used to confirm the molecular weight of the synthesized compound. The compound would first be passed through an HPLC column to separate it from any impurities, and the eluent would then be introduced into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the molecular ion ([M+H]⁺), confirming the molecular formula.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental composition of this compound. This is a crucial step in confirming the identity of a new chemical entity. Analysis of the fragmentation pattern can also help to confirm the proposed structure, as specific fragments would be expected to arise from the cleavage of particular bonds within the molecule.

Mass Spectrometry Data (Predicted) Value Interpretation
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight209.25 g/mol
[M+H]⁺ (HRMS)210.1293Confirms elemental composition
Theoretical values. Actual experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

IR Spectroscopy Data (Predicted) Wavenumber (cm⁻¹) Functional Group
N-H Stretch3300-3500Pyrrolidine Amine
C-H Stretch (sp³)2850-3000Methyl, Methylene, Methine
C-H Stretch (sp²)3000-3100Pyridazine Ring
C=N Stretch1580-1650Pyridazine Ring
C=C Stretch1450-1600Pyridazine Ring
C-O Stretch1050-1150Ether Linkage
Predicted absorption ranges based on typical functional group frequencies. Actual experimental data is not available.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for determining the purity of a research sample and for quantifying the amount of the compound present.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used techniques for the purity assessment of non-volatile organic compounds. A validated HPLC or UPLC method would be developed for this compound. The compound would be injected onto a column, and its retention time would be measured. The purity of the sample would be determined by the percentage of the total peak area that corresponds to the main compound peak. These methods are highly sensitive and can detect even trace amounts of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While the parent compound this compound is likely not volatile enough for direct GC-MS analysis, this technique could be employed to analyze any potential volatile metabolites in in-vitro or in-vivo studies. For such an analysis, a biological sample would be prepared and injected into the gas chromatograph. The components would be separated based on their boiling points and then detected by the mass spectrometer, allowing for the identification and quantification of volatile metabolites.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This experimental data is crucial for verifying the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For the compound this compound, the molecular formula is C₁₀H₁₅N₃O, which corresponds to a molecular weight of 193.25 g/mol . The theoretical elemental composition has been calculated from this formula. While this provides a benchmark, a comprehensive search of scientific literature and chemical databases did not yield published experimental results for comparison.

The calculated theoretical percentages for the elemental composition of this compound are presented below.

ElementSymbolTheoretical Mass Percentage (%)Experimental Mass Percentage (%)
CarbonC62.15Data not available
HydrogenH7.82Data not available
NitrogenN21.74Data not available
OxygenO8.28Data not available

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the exact atomic positions, bond lengths, bond angles, and torsion angles can be determined.

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its molecular structure and connectivity. Furthermore, it would reveal detailed conformational information about the molecule in the solid state. This includes the relative orientations of the pyridazine and pyrrolidine rings, the geometry of the methoxy linker, and any intramolecular hydrogen bonding that may stabilize a particular conformation. This data is invaluable for understanding structure-activity relationships and for computational modeling studies.

As of this writing, a search of the Cambridge Structural Database (CSD) and other scientific literature reveals that the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data is available. If a study were to be conducted, the resulting data would typically be presented as shown in the table below.

Crystallographic ParameterValue
Empirical FormulaC₁₀H₁₅N₃O
Formula Weight193.25
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets for 3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine

The pyridazine (B1198779) core is a recognized privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. nih.gov Future research should focus on a systematic and broad-based screening of this compound against various target families to uncover novel therapeutic opportunities.

Kinase Profiling: A comprehensive kinase screening campaign is a logical first step. Many pyridazine-containing compounds have demonstrated potent inhibitory activity against various kinases. nih.gov For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org Furthermore, other pyridazine derivatives have shown inhibitory activity against VEGFR, a key target in angiogenesis and cancer therapy. nih.gov A broad panel screening, such as those offered by commercial vendors or through academic collaborations, could reveal unexpected kinase targets for this compound.

Table 1: Potential Kinase Target Families for this compound

Kinase Family Rationale for Screening
Tyrosine Kinases Pyridazine derivatives have shown activity against receptor tyrosine kinases like VEGFR. nih.gov
Serine/Threonine Kinases Imidazo[1,2-b]pyridazines are known inhibitors of PIM kinases. semanticscholar.org
Dual-Specificity Kinases The imidazo[1,2-b]pyridazine scaffold has shown selectivity for DYRKs and CLKs. nih.gov

G-Protein Coupled Receptors (GPCRs): The structural motifs within this compound, particularly the pyrrolidine (B122466) ring, are found in ligands for GPCRs. wikipedia.org Screening against a panel of GPCRs could identify novel activities relevant to a wide range of therapeutic areas, including neuroscience, immunology, and metabolic disorders.

Ion Channels: The pyrrolidine moiety is also a key feature in compounds that modulate ion channel activity. nih.gov Investigating the effect of this compound on various ion channels, such as nicotinic acetylcholine (B1216132) receptors, could open up new avenues for research in areas like pain and neurological disorders. nih.gov

Epigenetic Targets: The field of epigenetics offers a wealth of novel drug targets. Screening this compound against key epigenetic modifiers, such as histone deacetylases (HDACs) or methyltransferases, could yield surprising and valuable results.

Development of Advanced Synthetic Strategies (e.g., Flow Chemistry, Sustainable Synthesis)

The future development of this compound and its analogs will benefit from the adoption of modern and sustainable synthetic methodologies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. rsc.org The synthesis of the pyridazine and pyrrolidine cores could be adapted to flow chemistry protocols. For example, the construction of the pyridazine ring, which can involve hazardous reagents or intermediates, would be significantly safer in a closed-loop flow system. Furthermore, the introduction of the pyrrolidinyl-methoxy side chain could be streamlined through a multi-step flow process, potentially reducing reaction times and improving yields. nih.gov

Sustainable Synthesis: Green chemistry principles should be integrated into the synthesis of this compound. vjol.info.vn This includes the use of environmentally benign solvents, catalysts, and reagents. For instance, the synthesis of the pyrrolidine moiety could be achieved using green methods such as multicomponent reactions under solvent-free conditions. researchgate.nettandfonline.com The use of catalytic, rather than stoichiometric, reagents for key transformations would also contribute to a more sustainable synthetic route. Exploring enzymatic transformations for the synthesis or resolution of chiral intermediates is another promising avenue.

Application as a Chemical Probe for Investigating Biological Pathways

A well-characterized small molecule with a defined biological target can be a powerful tool for dissecting complex biological pathways. If a specific and potent target of this compound is identified, it could be developed into a chemical probe.

Design and Synthesis of a Probe: To be a useful chemical probe, the compound would need to be modified to incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, or a reactive group for covalent labeling of its target. nih.govresearchgate.net This modification should be done at a position on the molecule that does not interfere with its biological activity. A linker is typically used to attach the tag to the parent molecule. nih.gov

Target Identification and Validation: The resulting chemical probe could then be used in pull-down experiments with cell lysates to identify its binding partners. tum.de Mass spectrometry-based proteomics would be employed to identify the proteins that are specifically captured by the probe. nih.gov This approach, often referred to as chemical proteomics or chemoproteomics, is a powerful method for target deconvolution. nih.govacs.org

Pathway Elucidation: Once the target is identified and validated, the chemical probe can be used to study the biological consequences of modulating that target's activity in living cells or organisms. This can provide valuable insights into the role of the target protein in various signaling pathways and disease processes.

Integration with Omics Technologies in Preclinical Research (e.g., Proteomics, Metabolomics)

To gain a comprehensive understanding of the cellular effects of this compound, its preclinical evaluation should be integrated with various "omics" technologies.

Proteomics: Quantitative proteomics can be used to assess global changes in protein expression and post-translational modifications in response to treatment with the compound. This can help to identify downstream signaling pathways that are affected by the compound and may reveal off-target effects. nih.gov

Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic state of cells or tissues following treatment. This can be particularly informative if the compound is found to target a kinase involved in metabolic regulation. By analyzing changes in the levels of various metabolites, researchers can gain insights into how the compound alters cellular metabolism.

Transcriptomics: DNA microarray or RNA-sequencing analysis can be used to determine how the compound affects gene expression on a global scale. This can help to identify gene networks that are modulated by the compound and may provide clues about its mechanism of action.

Design of Targeted Delivery Systems for Preclinical Research Applications

For many small molecule drugs, particularly those with potential toxicities or poor pharmacokinetic properties, targeted delivery systems can enhance their therapeutic index. nih.govmdpi.com In a preclinical setting, the development of such systems for this compound could be highly beneficial.

Liposomal Formulations: Liposomes are versatile drug delivery vehicles that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com A liposomal formulation of this compound could improve its solubility and stability, and by modifying the liposome (B1194612) surface with targeting ligands, it could be directed to specific cell types or tissues.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles offer another promising approach for targeted delivery. nih.govmdpi.comyoutube.com The compound could be encapsulated within or covalently attached to the polymer matrix. nih.gov The surface of the nanoparticles can be functionalized with targeting moieties, such as antibodies or peptides, to achieve site-specific delivery. nih.gov

Table 2: Potential Components of Targeted Delivery Systems

Delivery System Core Material Targeting Ligand (Example)
Liposome Phospholipids, Cholesterol Folate (for cancer cells)
Polymeric Nanoparticle PLGA, PLA RGD peptide (for integrin-expressing cells)

By pursuing these future research directions, the scientific community can fully explore the potential of this compound as a therapeutic agent and as a tool for biological discovery.

Q & A

Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound?

  • Methodological Answer : Perform LC-MS/MS under forced degradation conditions (acid/base/oxidative stress). Use 1^1H-15^15N HMBC NMR to track N-oxide formation. Identify photodegradants via UV-visible spectroscopy coupled with time-dependent DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.